2-Benzothiazol-2-yl-quinoline

Fluorescent Chemosensor Mercury Detection Metal Ion Selectivity

2-Benzothiazol-2-yl-quinoline (BTQ) is a heterocyclic compound with the molecular formula C16H10N2S and a molecular weight of 262.33 g/mol, characterized by the fusion of a benzothiazole and a quinoline ring system. Its predicted physical properties include a density of 1.3±0.1 g/cm³ and a boiling point of 465.7±37.0 °C at 760 mmHg.

Molecular Formula C16H10N2S
Molecular Weight 262.3 g/mol
CAS No. 24613-99-8
Cat. No. B3050257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzothiazol-2-yl-quinoline
CAS24613-99-8
Molecular FormulaC16H10N2S
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C16H10N2S/c1-2-6-12-11(5-1)9-10-14(17-12)16-18-13-7-3-4-8-15(13)19-16/h1-10H
InChIKeyUUEGANDSQCTZQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzothiazol-2-yl-quinoline (CAS 24613-99-8): Procurement-Ready Overview and Core Chemical Identity


2-Benzothiazol-2-yl-quinoline (BTQ) is a heterocyclic compound with the molecular formula C16H10N2S and a molecular weight of 262.33 g/mol, characterized by the fusion of a benzothiazole and a quinoline ring system [1]. Its predicted physical properties include a density of 1.3±0.1 g/cm³ and a boiling point of 465.7±37.0 °C at 760 mmHg . This compound serves as a foundational scaffold in coordination chemistry, typically acting as a bidentate N^N ligand, and exhibits notable fluorescence properties that are central to its application as a selective chemosensor [2].

Procurement Risk for 2-Benzothiazol-2-yl-quinoline (CAS 24613-99-8): Why Simple Substitution with In-Class Analogs Is Scientifically Unsupported


The performance of 2-Benzothiazol-2-yl-quinoline (BTQ) is not representative of the broader benzothiazolyl-quinoline class. Its specific electronic structure, defined by the precise 2,2'-linkage between the heterocyclic rings, dictates its unique photophysical and coordination behaviors . Generic substitution fails because even small changes, such as the introduction of an amino group (e.g., 2-amino-3-(2′-benzothiazolyl)-quinoline or ABT), can dramatically alter fluorescence quantum yields by activating or suppressing processes like Excited-State Intramolecular Proton Transfer (ESIPT) [1]. Similarly, the compound's bidentate N^N coordination sphere, as observed in copper(I) complexes, is highly specific to this ligand topology, which directly influences complex geometry and electrochemical properties in ways that structurally similar ligands cannot replicate [2].

2-Benzothiazol-2-yl-quinoline (CAS 24613-99-8): Quantified Differentiators and Technical Selection Guide


Quantified Selectivity for Hg(II) Detection in Fluorescence Quenching Assays

2-Benzothiazol-2-yl-quinoline (BTQ) functions as a fluorescent chemosensor with high specificity for Hg2+ over other biologically and environmentally relevant divalent metal ions [1]. While the fluorescence intensity remains unchanged upon addition of Cd2+, Ni2+, Zn2+, Co2+, Ca2+, and Ba2+, a significant quenching of fluorescence emission is observed exclusively upon the addition of Hg2+ or Cu2+ [2]. This binary on/off behavior demonstrates its utility as a selective sensor, in contrast to less discriminatory fluorophores.

Fluorescent Chemosensor Mercury Detection Metal Ion Selectivity

Coordination Chemistry: Tuning Copper(I) Complex Redox Potentials via Halide Coligands

As a bidentate N^N ligand, 2-(2-quinolyl)benzothiazole (qbtz) enables the synthesis of stable copper(I) complexes, specifically [Cu(qbtz)(PPh3)(X)] where X = Br (1) or I (2) [1]. Cyclic voltammetry studies in DMF reveal that the redox potential of the CuI/CuII couple is sensitive to the nature of the halide co-ligand [2]. This tunability is a key differentiator from ligands that form redox-inert or less responsive complexes, providing a design handle for catalytic and electron-transfer applications.

Coordination Chemistry Electrochemistry Copper(I) Complexes

DNA Intercalation and Nuclease Activity of Derived Copper(II) Complexes

Copper(II) complexes built on a ligand framework containing the 2-benzothiazol-2-yl-quinoline moiety exhibit potent biological activity . Specifically, complexes with the general formula Cu(Q(oBt))(NO3)2(H2O)CH3OH and Cu(8OHQ(oBt))Cl2 CH3OH demonstrate strong intercalation with CT-DNA, with apparent binding constants (Kapp) of 1.47 × 10⁷ M⁻¹ and 3.09 × 10⁷ M⁻¹, respectively . Furthermore, these complexes induce concentration-dependent nuclease activity, cleaving supercoiled DNA to both single and double-nicked forms at concentrations as low as 10 μM .

Bioinorganic Chemistry DNA Binding Nuclease Activity

2-Benzothiazol-2-yl-quinoline (CAS 24613-99-8): Validated Research and Industrial Application Scenarios


Development of Selective Fluorescent Chemosensors for Mercury(II) Ions

Based on its established, selective fluorescence quenching response to Hg2+ over a panel of common divalent metal ions (Cd2+, Ni2+, Zn2+, Co2+, Ca2+, Ba2+), 2-Benzothiazol-2-yl-quinoline (BTQ) is a validated starting point for designing optical sensors [1]. This application scenario is directly supported by quantitative data showing a clear binary response: fluorescence is quenched by Hg2+ and Cu2+ but remains unchanged by other tested ions [2]. This selectivity profile makes BTQ suitable for analytical and environmental monitoring applications where discrimination against interfering ions is critical.

Synthesis of Tunable Copper(I) Complexes for Catalysis and Material Science

The ligand's ability to form stable [Cu(qbtz)(PPh3)(X)] complexes (where X = Br or I) provides a robust platform for tuning the electronic properties of the metal center [1]. The demonstrated shift in redox potential upon changing the halide co-ligand from bromide to iodide validates its use in developing families of catalysts or redox-active materials [2]. This scenario leverages the ligand's specific coordination geometry and electronic influence, which cannot be assumed for generic benzothiazole or quinoline ligands.

Scaffold for Bioinorganic Probes and Potential Metallodrug Candidates

The benzothiazolyl-quinoline core, as demonstrated in copper(II) complexes, facilitates strong DNA interactions [1]. These complexes exhibit high DNA binding affinities (Kapp up to 3.09 × 10⁷ M⁻¹) and induce nuclease activity at low micromolar concentrations (10 μM) [2]. This evidence positions 2-Benzothiazol-2-yl-quinoline as a privileged scaffold for developing new chemical biology probes, artificial nucleases for gene editing, or as a ligand framework for exploring metallodrug candidates with cytotoxic potential.

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